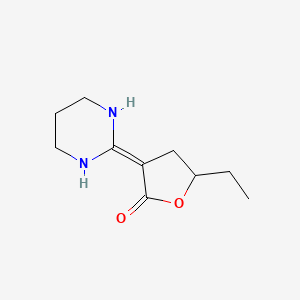![molecular formula C21H28N2O5 B14375319 but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide CAS No. 89732-28-5](/img/structure/B14375319.png)
but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-enedioic acid;N-(1-methyl-1-azaspiro[45]decan-4-yl)benzamide is a complex organic compound that combines the properties of but-2-enedioic acid and N-(1-methyl-1-azaspiro[45]decan-4-yl)benzamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;N-(1-methyl-1-azaspiro[45]decan-4-yl)benzamide typically involves multiple steps, starting with the preparation of the individual components The but-2-enedioic acid can be synthesized through the oxidation of but-2-ene using strong oxidizing agents such as potassium permanganate or ozone The N-(1-methyl-1-azaspiro[4
Industrial Production Methods
In an industrial setting, the production of but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
But-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, ozone.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
But-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
But-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
But-2-enedioic acid derivatives: Compounds with similar structural features but different functional groups.
Azaspirodecane derivatives: Compounds with variations in the azaspirodecane ring system.
Benzamide derivatives: Compounds with different substituents on the benzamide group.
The uniqueness of this compound lies in its specific combination of structural elements, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89732-28-5 |
|---|---|
Molekularformel |
C21H28N2O5 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide |
InChI |
InChI=1S/C17H24N2O.C4H4O4/c1-19-13-10-15(17(19)11-6-3-7-12-17)18-16(20)14-8-4-2-5-9-14;5-3(6)1-2-4(7)8/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H,18,20);1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
MOLCOSMJECBNRF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C12CCCCC2)NC(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


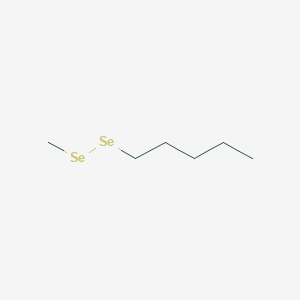
![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
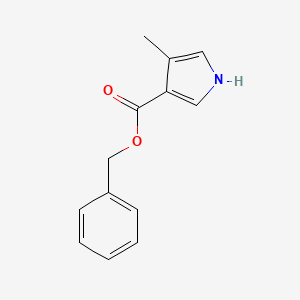
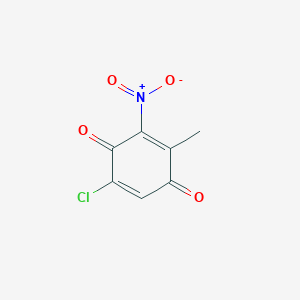
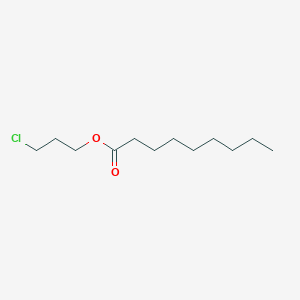
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
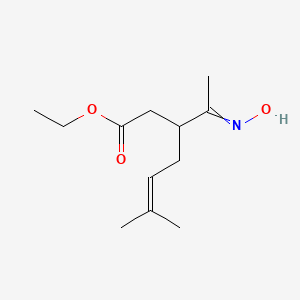
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)

![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
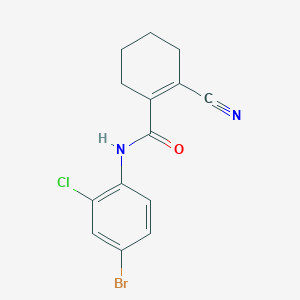
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)
